N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide
Description
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine backbone substituted with a 1,2,3-triazol-2-yl group at the 3-position and a cyclohexyl carboxamide at the 1-position. The 1,2,3-triazole moiety, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is notable for its regioselectivity (1,4-substitution) and stability . The cyclohexyl group enhances lipophilicity, while the pyrrolidine ring contributes to conformational rigidity, making this compound a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
N-cyclohexyl-3-(triazol-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c19-13(16-11-4-2-1-3-5-11)17-9-6-12(10-17)18-14-7-8-15-18/h7-8,11-12H,1-6,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHICELULQOXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide typically involves a multi-step process:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne. This reaction is often catalyzed by copper(I) ions and can be performed in aqueous or organic solvents .
-
Pyrrolidine Ring Formation: : The pyrrolidine ring can be constructed through various methods, including the reduction of pyrrole derivatives or the cyclization of appropriate precursors under acidic or basic conditions .
-
Coupling Reactions: : The final step involves coupling the triazole and pyrrolidine rings with the cyclohexyl group. This can be achieved through amide bond formation using reagents such as carbodiimides (e.g., EDCI) or other coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step, automated synthesis platforms for the pyrrolidine ring formation, and large-scale coupling reactions under controlled conditions to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols depending on the oxidizing agent used .
-
Reduction: : Reduction reactions can target the triazole ring or the amide bond, potentially leading to the formation of amines or other reduced derivatives .
-
Substitution: : The triazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation are typical reducing conditions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce various amines .
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its stable triazole ring makes it a valuable intermediate in organic synthesis .
Biology
Biologically, this compound has potential as a pharmacophore in drug design. The triazole ring is known for its ability to interact with biological targets, making it useful in the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility .
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites or receptor binding pockets, inhibiting their function. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues: Triazole Position and Substitution
The 2H-1,2,3-triazol-2-yl group distinguishes this compound from 1H-1,2,3-triazol-1-yl derivatives.
Table 1: Triazole Position and Physicochemical Properties
| Compound | Triazole Tautomer | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 2H | 2.8 | 0.45 |
| 1H-Triazol-1-yl Analog | 1H | 2.6 | 0.32 |
| 1,5-Disubstituted Triazole Derivative | N/A | 3.1 | 0.12 |
Pyrrolidine vs. Other Cyclic Amines
Replacing pyrrolidine with piperidine or azetidine alters ring strain and hydrogen-bonding capacity. N-cyclohexyl-3-(triazolyl)piperidine-1-carboxamide shows reduced target affinity (IC₅₀ = 12 μM vs. 8 μM for the pyrrolidine variant), likely due to increased flexibility disrupting binding interactions. Conversely, azetidine derivatives exhibit poor solubility (<0.1 mg/mL) due to higher ring strain .
Table 2: Cyclic Amine Substitution Effects
| Backbone | Ring Size | Binding Affinity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|---|
| Pyrrolidine | 5-membered | 8 | 0.45 |
| Piperidine | 6-membered | 12 | 0.38 |
| Azetidine | 4-membered | 25 | 0.09 |
Carboxamide Substituent Variations
The cyclohexyl group balances lipophilicity (logP = 2.8) and steric bulk. N-phenyl-3-(triazolyl)pyrrolidine-1-carboxamide has higher logP (3.4) but reduced metabolic stability (t₁/₂ = 2 h vs. 6 h for cyclohexyl), while N-methyl analogs show poor target engagement due to insufficient hydrophobic interactions .
Biological Activity
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of a triazole ring through a click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of the triazole moiety, which is known for enhancing biological activity in various compounds.
The structure of this compound can be represented as follows:
Antiviral Activity
Research has shown that compounds containing the 1,2,3-triazole ring exhibit significant antiviral properties. For instance, similar triazole-containing nucleoside analogues have demonstrated activity against various viruses including herpes simplex virus and varicella-zoster virus . The mechanism often involves interference with viral replication processes.
In vitro studies have indicated that derivatives of triazole compounds can inhibit viral enzymes effectively. The selectivity index (SI) for some triazole derivatives has been reported to be high, indicating a favorable therapeutic window .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies on related compounds have shown promising results against various cancer cell lines such as PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and ACHN (renal cancer) . The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.
Table 1 summarizes the cytotoxicity and selectivity index data for related triazole compounds:
| Compound | Cell Line | IC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|---|
| Triazole Derivative 1 | PC-3 | 15 | >1000 | 66.67 |
| Triazole Derivative 2 | MDA-MB-231 | 20 | >800 | 40 |
| Triazole Derivative 3 | ACHN | 10 | >500 | 50 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors which are crucial in viral replication and cancer cell proliferation.
- Apoptosis Induction : These compounds can trigger programmed cell death pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that triazoles may possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives against human cytomegalovirus (HCMV). The study reported that certain derivatives exhibited potent antiviral activity with IC50 values as low as 5 µM while maintaining low cytotoxicity .
Another study focused on the anticancer effects of triazole-containing compounds on MDA-MB-231 cells where it was found that these compounds significantly reduced cell viability at concentrations below 30 µM .
Q & A
Q. What are the established synthetic routes for N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by carboxamide coupling. Key steps include:
- Triazole formation : Terminal alkynes react with azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like ethanol or DMF at 25–60°C .
- Pyrrolidine functionalization : The pyrrolidine core is modified via nucleophilic substitution or amide coupling, requiring anhydrous conditions (e.g., dichloromethane with DCC/DMAP) .
- Optimization : Reaction yields depend on solvent polarity, temperature control, and catalyst loading. For example, DMF enhances CuAAC efficiency at 50°C, while THF is preferred for acid-sensitive intermediates .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole cycloaddition | CuSO₄, sodium ascorbate, DMF, 50°C, 12h | 85–92 | |
| Amide coupling | DCC, DMAP, CH₂Cl₂, rt, 24h | 78 |
Q. How is the compound characterized to confirm structural integrity?
Answer: Routine characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine CH₂ at δ 2.5–3.5 ppm, triazole protons at δ 7.5–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 347.2124 for C₁₇H₂₆N₆O) .
- X-ray crystallography : For unambiguous stereochemical assignment, SHELXL refines crystal structures using high-resolution data (R-factor < 0.05) .
Advanced Research Questions
Q. How can X-ray crystallography with SHELXL resolve ambiguities in the compound’s stereochemistry?
Answer: SHELXL refines crystallographic data by:
- Handling twinned data : The program’s TwinRotMat feature disentangles overlapping reflections in cases of pseudo-merohedral twinning .
- Modeling disorder : Partial occupancy of cyclohexyl groups is resolved via restraints (e.g., SIMU and DELU commands) to prevent overfitting .
- Validation tools : The RIGU command checks for chemically unreasonable geometries, ensuring the pyrrolidine ring’s puckering is accurately modeled .
Q. Table 2: SHELXL Refinement Parameters
| Parameter | Value/Command | Purpose |
|---|---|---|
| Twin law | -h, -k, -h-l | Corrects twinning in P2₁/c space |
| Restraints | SIMU 0.01; DELU 0.02 | Limits bond/angle deviations |
| R-factor (final) | R₁ = 0.032, wR₂ = 0.086 | Validates model accuracy |
Q. How should researchers analyze conflicting bioactivity data across studies (e.g., IC₅₀ variability in kinase inhibition assays)?
Answer: Contradictions arise from:
- Purity discrepancies : HPLC-MS quantifies impurities (e.g., unreacted azides or byproducts) that may antagonize target binding .
- Assay conditions : Varying ATP concentrations (10–100 μM) in kinase assays alter IC₅₀ values. Standardize using Z´-factor validated protocols .
- Cellular vs. enzymatic assays : Off-target effects in cell-based studies require counter-screening (e.g., β-galactosidase reporter systems) .
Q. Methodological Recommendations :
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Validate target engagement via CETSA (Cellular Thermal Shift Assay) .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Salt formation : Co-crystallization with HCl or sodium tosylate improves aqueous solubility (test via shake-flask method) .
- Prodrug design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) for enhanced plasma stability .
- Formulation screening : Use lipid nanoparticles (LNPs) or cyclodextrin complexes to increase bioavailability (assessed via Caco-2 permeability assays) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?
Answer:
- Triazole substitution : Replace 2H-1,2,3-triazole with 1,2,4-triazole to modulate H-bonding with kinase hinge regions (test via docking simulations) .
- Cyclohexyl modification : Introduce fluorine atoms to enhance metabolic stability (synthesize via Pd-catalyzed C–H activation) .
- Pyrrolidine ring expansion : Replace pyrrolidine with piperidine to probe steric effects on target binding (assess via X-ray co-crystallography) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
